molecular formula C12H20ClN3O2 B1435660 ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 1803593-01-2

ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B1435660
CAS No.: 1803593-01-2
M. Wt: 273.76 g/mol
InChI Key: NNBMUPUQHLDWBU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate, hydrazine, and piperidine.

  • Reaction Steps: The synthesis involves a multi-step reaction process. Initially, ethyl acetoacetate is reacted with hydrazine to form a pyrazole ring. Subsequently, the piperidine moiety is introduced through a nucleophilic substitution reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield. This involves the use of catalysts, controlled reaction conditions, and purification techniques to obtain the desired compound in high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of reduced analogs.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives: These compounds share a similar pyrazole core but differ in the substituents on the ring.

  • Piperidine derivatives: Compounds containing the piperidine moiety, which may have different substituents and functional groups.

Uniqueness: Ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific combination of the pyrazole ring and the piperidine moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methyl-1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-17-12(16)11-8-14-15(9(11)2)10-4-6-13-7-5-10;/h8,10,13H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBMUPUQHLDWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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